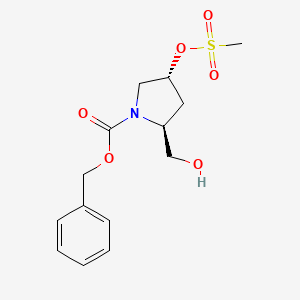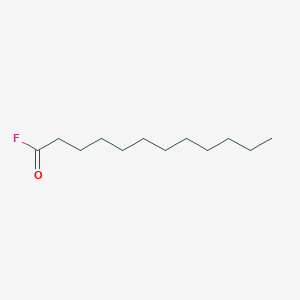![molecular formula C12H14FN3O2S B14138957 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 667436-32-0](/img/structure/B14138957.png)
2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the following steps:
Formation of 4-fluorophenoxyacetic acid: This is achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-fluorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-fluorophenoxyacetyl chloride.
Hydrazinecarbothioamide Formation: The acetyl chloride is reacted with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorophenoxy)acetyl]hydrazinecarbothioamide
- N-allyl-2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide
Uniqueness
2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
667436-32-0 |
|---|---|
Molecular Formula |
C12H14FN3O2S |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14FN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19) |
InChI Key |
WGSOIIXRRWTPFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)


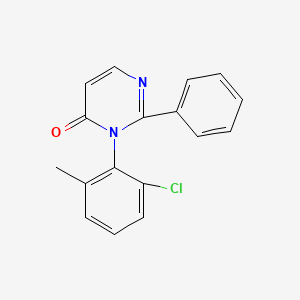
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
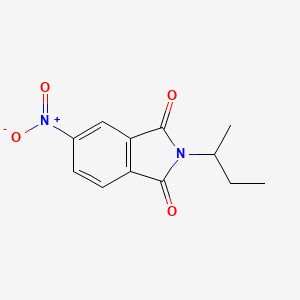
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
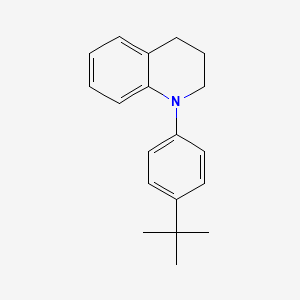
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
